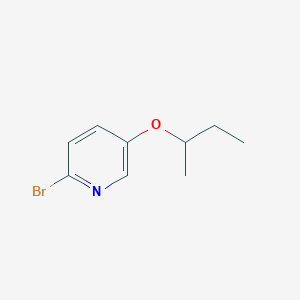

2-Bromo-5-(sec-butoxy)pyridine

Description

Properties

IUPAC Name |

2-bromo-5-butan-2-yloxypyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BrNO/c1-3-7(2)12-8-4-5-9(10)11-6-8/h4-7H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTGRZBJDBDTGLR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)OC1=CN=C(C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-5-(sec-butoxy)pyridine typically involves the bromination of 5-(sec-butoxy)pyridine. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst or under specific conditions to ensure selective bromination at the second position of the pyridine ring.

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Types of Reactions:

Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The compound can be oxidized to form various oxidized derivatives, depending on the oxidizing agents and conditions used.

Reduction Reactions: Reduction of this compound can lead to the formation of corresponding pyridine derivatives with reduced functional groups.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include sodium hydride (NaH), potassium tert-butoxide (KOtBu), and various amines. Reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an aminopyridine derivative, while oxidation can produce pyridine N-oxides.

Scientific Research Applications

2-Bromo-5-(sec-butoxy)pyridine has several applications in scientific research:

Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Pharmaceutical Development: The compound is used in the development of new drugs, particularly those targeting neurological and inflammatory conditions.

Material Science: It is utilized in the synthesis of novel materials with specific electronic and optical properties.

Biological Studies: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

Mechanism of Action

The mechanism of action of 2-Bromo-5-(sec-butoxy)pyridine and its derivatives involves interactions with specific molecular targets and pathways. For instance, in pharmaceutical applications, the compound may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways and targets depend on the specific derivative and its intended use.

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name : 2-Bromo-5-(sec-butoxy)pyridine

- CAS Number : 1620690-95-0

- Molecular Formula: C₉H₁₂BrNO

- Molecular Weight : 230.10 g/mol

- SMILES : CCC(Oc₁ccc(nc₁)Br)C

- Key Properties : XLogP3 = 3.2 (indicating moderate lipophilicity), undefined stereocenter at the sec-butoxy group, and three rotatable bonds .

Applications :

Primarily used as a synthetic intermediate in pharmaceuticals and agrochemicals. Its bromine atom and alkoxy group enable cross-coupling reactions (e.g., Suzuki-Miyaura) for constructing complex heterocycles .

Comparison with Structural Analogues

Substituent Effects on Reactivity and Physical Properties

The table below compares this compound with structurally related bromopyridines, focusing on substituent groups, molecular properties, and reactivity:

*Estimated based on alkoxy group contributions.

Key Differences in Reactivity

Steric Effects :

- The sec-butoxy group in the target compound provides moderate steric hindrance compared to tert-butoxy (e.g., 4-Bromo-2-tert-butoxypyridine), which slows down nucleophilic substitution but maintains reactivity in cross-coupling .

- Methoxy derivatives (e.g., 5-Bromo-2-methoxypyridine) exhibit faster reaction rates due to minimal steric bulk .

Electronic Effects: Electron-donating alkoxy groups (e.g., sec-butoxy, methoxy) activate the pyridine ring for electrophilic substitution, whereas electron-withdrawing groups (e.g., tert-butoxycarbonylamino) deactivate the ring, favoring nucleophilic pathways .

Synthetic Utility: this compound is preferred in homocoupling reactions (e.g., with TBAI in Cyrene™/GVL solvent blends) due to balanced reactivity and stability .

Biological Activity

2-Bromo-5-(sec-butoxy)pyridine, with the molecular formula C9H12BrNO, is a pyridine derivative notable for its diverse biological activities. This compound has been studied for its potential applications in antimicrobial and anticancer therapies, as well as in organic synthesis through mechanisms such as the Suzuki–Miyaura cross-coupling reaction. This article delves into the biological activity of this compound, highlighting its mechanisms of action, biochemical interactions, and relevant research findings.

Chemical Structure and Properties

The structure of this compound features a bromine atom at the second position and a sec-butoxy group at the fifth position of the pyridine ring. This unique configuration contributes to its distinct chemical properties and biological activities.

The primary mechanism through which this compound exerts its biological effects involves:

- Oxidative Addition : The compound participates in oxidative addition reactions, facilitating the formation of new carbon-carbon bonds.

- Transmetalation : This process allows for the exchange of metal centers, crucial in catalyzing various biochemical reactions.

These mechanisms are particularly significant in the context of the Suzuki–Miyaura cross-coupling reaction, which is widely employed in organic synthesis.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. Its efficacy can be attributed to its ability to disrupt microbial cell membranes and interfere with metabolic processes.

Anticancer Activity

Studies have shown that this compound can induce apoptosis in cancer cells. It modulates gene expression related to oxidative stress response and apoptosis pathways, demonstrating potential as an anticancer agent.

Enzyme Inhibition

This compound has been found to interact with specific enzymes, potentially inhibiting their activity. This inhibition can lead to altered metabolic pathways, impacting cellular functions.

Gene Expression Modulation

The compound influences gene expression related to stress responses and cell survival, which is critical in both microbial and tumor cell contexts.

Case Studies

- Antimicrobial Efficacy : A study investigated the compound's effectiveness against Staphylococcus aureus and Escherichia coli. Results showed significant inhibition of growth at concentrations above 50 µg/mL.

- Anticancer Mechanism : In vitro experiments demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability in various cancer cell lines, including breast and lung cancer cells.

Pharmacokinetics

The pharmacokinetic profile of this compound suggests it is readily absorbed and distributed within biological systems. Its stability under standard laboratory conditions allows for prolonged effects on cellular functions.

Comparison with Similar Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 2-Bromo-4-methylpyridine | Methyl group at the fourth position | Antimicrobial properties |

| 2-Bromo-5-methoxypyridine | Methoxy group at the fifth position | Anticancer activity |

| 2-Bromo-5-ethoxypyridine | Ethoxy group at the fifth position | Limited biological studies |

| This compound | Sec-butoxy group at the fifth position | Broad antimicrobial and anticancer properties |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.